4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Overview
Description
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL typically involves multiple steps. One common method includes the following steps:
Formation of the Schiff Base: The reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(2-methoxyphenyl)piperazine under acidic conditions forms the Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in research to understand its interaction with various biological targets.
Pharmacology: Investigated for its potential effects on the central nervous system and its use as a psychoactive compound.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their function.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(Z)-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
- 4-BROMO-2-[(Z)-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Uniqueness
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methoxyphenyl group may enhance its interaction with certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-18-5-3-2-4-16(18)21-8-10-22(11-9-21)20-13-14-12-15(19)6-7-17(14)23/h2-7,12-13,23H,8-11H2,1H3/b20-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLYWXAFXIRVGU-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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